molecular formula C15H18N4O4S B2656210 3,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034524-81-5

3,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2656210
CAS No.: 2034524-81-5
M. Wt: 350.39
InChI Key: NUDKFDWFBPSDPS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound featuring a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

3,5-dimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-10-15(11(2)23-18-10)24(21,22)17-9-12-5-6-16-13(8-12)19-7-3-4-14(19)20/h5-6,8,17H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDKFDWFBPSDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.

    Introduction of the Sulfonamide Group: The isoxazole intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

    Attachment of the Pyrrolidinone Moiety: The final step involves the coupling of the pyrrolidinone derivative with the isoxazole-sulfonamide intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, potentially forming new sulfonamide derivatives.

Scientific Research Applications

1. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to bind to active sites of enzymes, inhibiting their activity. This feature is particularly relevant in the development of drugs targeting metabolic pathways associated with diseases such as cancer and diabetes.

2. Antibacterial Properties
The sulfonamide group contributes to the compound's antibacterial activity. Research suggests that it may be effective against certain bacterial infections, making it a candidate for therapeutic applications in infectious diseases.

3. Receptor Modulation
Studies indicate that the compound may act as a modulator of various receptors involved in cellular signaling pathways. This modulation can influence physiological responses and has implications for drug development targeting neurological disorders.

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Activity: A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar sulfonamide derivatives, highlighting their ability to inhibit tumor growth in various cancer cell lines through enzyme inhibition pathways .
  • Antibacterial Efficacy: Research conducted by pharmacologists demonstrated that this class of compounds exhibited significant antibacterial activity against strains like Staphylococcus aureus, suggesting potential use in clinical settings .
  • Neuropharmacology: Investigations into receptor modulation revealed that compounds with similar structures could influence neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrrolidinone moiety may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole-4-sulfonamide: Lacks the pyrrolidinone moiety, potentially reducing its biological activity.

    N-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide: Similar structure but without the dimethyl groups, which may affect its reactivity and binding properties.

Uniqueness

The combination of the isoxazole ring, sulfonamide group, and pyrrolidinone moiety in 3,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide provides a unique scaffold that can interact with multiple biological targets, making it a versatile compound for drug discovery and development.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Biological Activity

3,5-Dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide is a synthetic compound belonging to the isoxazole family, notable for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its structural features, including a sulfonamide group and a pyrrolidine moiety, which enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O3S, with a molecular weight of 335.4 g/mol. The compound's structure can be broken down into several key components:

Component Description
Isoxazole RingA five-membered ring containing one nitrogen atom and four carbon atoms.
Sulfonamide GroupA functional group that enhances antibacterial activity.
Pyridine RingA six-membered aromatic ring containing one nitrogen atom.
Pyrrolidine MoietyA five-membered ring containing one nitrogen atom, contributing to biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known for its antibacterial properties, while the pyrrolidine ring enhances binding affinity to various biological targets. This interaction can inhibit enzyme activity or modulate receptor functions, leading to significant pharmacological effects.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antibacterial Activity : The sulfonamide component provides broad-spectrum antibacterial properties against both gram-positive and gram-negative bacteria .
  • Enzyme Inhibition : Studies indicate that the compound may act as an enzyme inhibitor by binding to active sites, thus preventing substrate access and subsequent enzymatic reactions .
  • Receptor Modulation : The unique structure allows for potential modulation of various receptors involved in critical biological pathways, which could lead to therapeutic applications in conditions like cancer or inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • A study on sulfonamides indicated that modifications in the isoxazole derivatives could enhance their antibacterial efficacy, suggesting that similar strategies could be applied to this compound .
  • Another research article highlighted the anti-inflammatory properties of isoxazole derivatives, revealing that compounds with similar structures exhibited selective inhibition of COX enzymes, which are critical in inflammatory processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide, and how can purity be validated?

  • Methodology : Start with sulfonylation of the isoxazole core, followed by coupling with a pyridinylmethyl-pyrrolidinone intermediate. Use HPLC (≥95% purity threshold) and LC-MS for validation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) should confirm structural integrity, particularly the sulfonamide linkage and pyrrolidinone ring .
  • Key Parameters : Monitor reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1:1.2 for sulfonyl chloride to amine intermediates) to minimize side products like unreacted starting materials or over-sulfonated derivatives .

Q. How do solubility and stability profiles of this compound influence in vitro assay design?

  • Methodology : Conduct solubility screening in DMSO, PBS, and cell culture media using UV-Vis spectroscopy. Stability under physiological pH (7.4) and temperature (37°C) should be assessed via accelerated degradation studies (24–72 hours) with LC-MS tracking. For unstable analogs, consider prodrug strategies or lyophilized formulations .
  • Critical Data : LogP values (estimated ~2.5–3.0) and pKa (sulfonamide proton ~9–10) inform buffer selection and cellular permeability .

Q. What spectroscopic techniques are optimal for characterizing this sulfonamide derivative?

  • Methodology : Use FT-IR to confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula validation. X-ray crystallography may resolve stereochemical ambiguities in the pyrrolidinone moiety .

Q. Which bioactivity screening assays are suitable for this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) given the sulfonamide group’s affinity for catalytic pockets. Use SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff). For cellular assays, employ luciferase-based reporters or flow cytometry for apoptosis/viability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodology : Apply density functional theory (DFT) to model transition states in sulfonamide bond formation. Use reaction path sampling (e.g., NEB method) to identify energy barriers and solvent effects. Pair with high-throughput experimentation (HTE) to validate predictions .
  • Case Study : ICReDD’s workflow integrates quantum mechanical calculations with experimental feedback loops to reduce optimization cycles by 40% .

Q. How to resolve contradictions in bioactivity data across different experimental models?

  • Methodology : Perform meta-analysis of dose-response curves (EC50/IC50) across cell lines (e.g., HEK293 vs. HeLa). Use ANOVA to isolate model-specific variables (e.g., efflux pump expression). Cross-validate with ex vivo tissue models or organoids .

Q. What strategies mitigate instability of the pyrrolidinone ring under physiological conditions?

  • Methodology : Introduce electron-withdrawing substituents (e.g., fluorine at C-3) to reduce ring-opening hydrolysis. Monitor degradation via ¹H NMR in deuterated PBS. Accelerated stability chambers (40°C/75% RH) can predict shelf-life .

Q. How to enhance selectivity for target enzymes over off-target sulfonamide-binding proteins?

  • Methodology : Employ structure-activity relationship (SAR) studies focusing on the pyridinylmethyl group’s steric bulk. Use molecular docking (AutoDock Vina) to screen against homology models of off-targets (e.g., carbonic anhydrase). Validate with competitive binding assays .

Q. What environmental impact assessments are needed for lab-scale synthesis?

  • Methodology : Apply life cycle analysis (LCA) to solvent waste (e.g., DMF, THF) and energy consumption. Use membrane separation technologies (nanofiltration) to recover catalysts and reduce effluent toxicity .

Data Contradiction Analysis Framework

  • Root Cause Identification : Compare batch-to-batch NMR/HRMS data to rule out synthetic variability. For bioactivity discrepancies, profile metabolic stability (CYP450 assays) and plasma protein binding (equilibrium dialysis) .
  • Statistical Tools : Principal component analysis (PCA) for multi-parametric datasets; Bayesian modeling to quantify uncertainty in EC50 values .

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